![molecular formula C19H17NO3 B3970190 1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone](/img/structure/B3970190.png)
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone
Übersicht
Beschreibung
1-[(Tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer treatment. This compound is activated by hypoxia, which is a common characteristic of solid tumors, and has shown promising results in preclinical studies.
Wirkmechanismus
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone is activated by hypoxia, which causes the reduction of the quinone group to a hydroquinone. The hydroquinone then undergoes oxidation to generate reactive oxygen species (ROS), which can induce cell death in hypoxic cancer cells. This mechanism of action makes this compound a potential radiosensitizer, as it can enhance the effects of radiation therapy in hypoxic tumors.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in hypoxic cancer cells. It can also inhibit the activity of hypoxia-inducible factors (HIFs), which play a key role in the adaptation of cancer cells to hypoxia. Additionally, this compound can enhance the immune response to cancer cells by increasing the expression of tumor antigens.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone has several advantages for lab experiments, including its selective targeting of hypoxic cancer cells and its potential use as a radiosensitizer. However, its activation by hypoxia can make it difficult to study in vitro, as it requires a hypoxic environment to be effective. Additionally, this compound has limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone. One area of interest is the development of more effective prodrugs that can be activated by lower levels of hypoxia. Additionally, combination therapies with other cancer treatments, such as immunotherapy, are being explored. Finally, the use of this compound in other hypoxic diseases, such as ischemic stroke, is also being investigated.
Wissenschaftliche Forschungsanwendungen
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone has been studied for its potential use in cancer treatment, particularly in hypoxic tumors. Preclinical studies have shown that this compound can selectively target and kill hypoxic cancer cells, while sparing normal cells. This makes it a promising candidate for combination therapy with other cancer treatments, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethylamino)anthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18-13-6-1-2-7-14(13)19(22)17-15(18)8-3-9-16(17)20-11-12-5-4-10-23-12/h1-3,6-9,12,20H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFUCSWDXKVOMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.